

Application Notes and Protocols for 2-Heptenoic Acid in Food Science Research

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Compound of Interest

Compound Name: 2-Heptenoic acid

Cat. No.: B082338

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These application notes provide a comprehensive overview of the use of **2-Heptenoic acid** as a flavoring agent in food science research. This document includes its sensory properties, recommended applications, and detailed protocols for its analysis and evaluation.

Application Notes

Flavor Profile and Sensory Characteristics

2-Heptenoic acid is a versatile flavoring agent characterized by a complex sensory profile. Its primary flavor attributes are described as fatty, fruity, cheesy, and green.^[1] It is a colorless to pale yellow liquid with a distinct odor profile that includes green, grassy, and fruity notes.^[2] Due to its multifaceted flavor, it can be utilized in a variety of food products to enhance or impart specific flavor dimensions.

Physicochemical Properties

A summary of the key physicochemical properties of **2-Heptenoic acid** is presented in Table 1.

Table 1: Physicochemical Properties of **2-Heptenoic Acid**

Property	Value	Reference
Molecular Formula	C ₇ H ₁₂ O ₂	[3][4]
Molecular Weight	128.17 g/mol	[3][4]
Appearance	Colorless to pale yellow clear liquid	[2]
Boiling Point	224.00 to 228.00 °C @ 760.00 mm Hg	[2][3]
Solubility in Water	2389 mg/L @ 25 °C (estimated)	[2]
Solubility in Other Solvents	Soluble in oils and alcohol	[1][2][3]
FEMA Number	3920	[2][3]
JECFA Number	1373	[3]

Recommended Applications and Usage Levels

2-Heptenoic acid is Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA).[2] Recommended usage levels vary depending on the food matrix. Table 2 provides typical usage levels for (E)-**2-Heptenoic acid** in various food categories.

Table 2: Recommended Usage Levels of (E)-**2-Heptenoic Acid** in Food

Food Category	Average Usual ppm	Average Maximum ppm
Baked Goods	1.0	2.0
Nonalcoholic Beverages	1.0	1.5
Frozen Dairy	1.0	2.0
Gelatins / Puddings	0.5	1.0
Meat Products	0.01	0.1
Soft Candy	1.0	2.0

Source: The Good Scents Company[2]

Stability Considerations

As an unsaturated carboxylic acid, the stability of **2-Heptenoic acid** can be influenced by environmental factors such as pH, temperature, and light.[5][6][7][8] While specific stability data for **2-heptenoic acid** is limited, general principles for unsaturated fatty acids suggest that exposure to high temperatures, extreme pH levels, and UV light can lead to degradation and loss of flavor efficacy.[5][6] It is recommended to store **2-Heptenoic acid** in a cool, dark place and to conduct stability testing within the specific food matrix of application.

Experimental Protocols

Sensory Evaluation Protocols

The triangle test is used to determine if a sensory difference exists between two samples, for example, a control product and a product formulated with **2-Heptenoic acid**. [9][10][11][12]

Objective: To determine if the addition of **2-Heptenoic acid** at a specific concentration creates a perceivable sensory difference in a food product.

Materials:

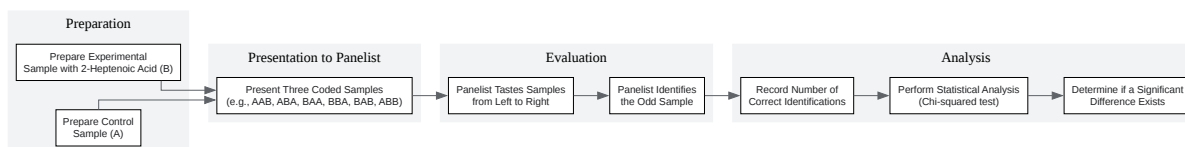
- Control food product.
- Experimental food product containing **2-Heptenoic acid**.
- Identical sample cups, coded with random three-digit numbers.
- Palate cleansers (e.g., plain crackers, filtered water).
- Sensory evaluation booths with controlled lighting and temperature.
- A panel of at least 15-30 trained or consumer panelists.[11]

Procedure:

- Prepare the control and experimental samples. Ensure they are at the same temperature and presented in a standardized manner.

- For each panelist, present three coded samples: two are identical (either both control or both experimental) and one is different.
- Randomize the order of presentation for each panelist to avoid bias. There are six possible combinations: AAB, ABA, BAA, BBA, BAB, ABB.
- Instruct panelists to taste the samples from left to right.
- Ask panelists to identify the "odd" or "different" sample. Even if they are uncertain, they must make a choice.
- Provide palate cleansers for use between samples.
- Record the number of correct identifications.
- Analyze the results using a statistical table for triangle tests to determine if the number of correct answers is statistically significant.

Workflow for Triangle Test:



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Figure 1. Workflow for the Triangle Test.

QDA is used to quantify the intensities of the sensory attributes of a product.[10] This method is ideal for creating a detailed flavor profile of a food product containing **2-Heptenoic acid**.

Objective: To develop a comprehensive sensory profile and quantify the intensity of flavor attributes of a product containing **2-Heptenoic acid**.

Materials:

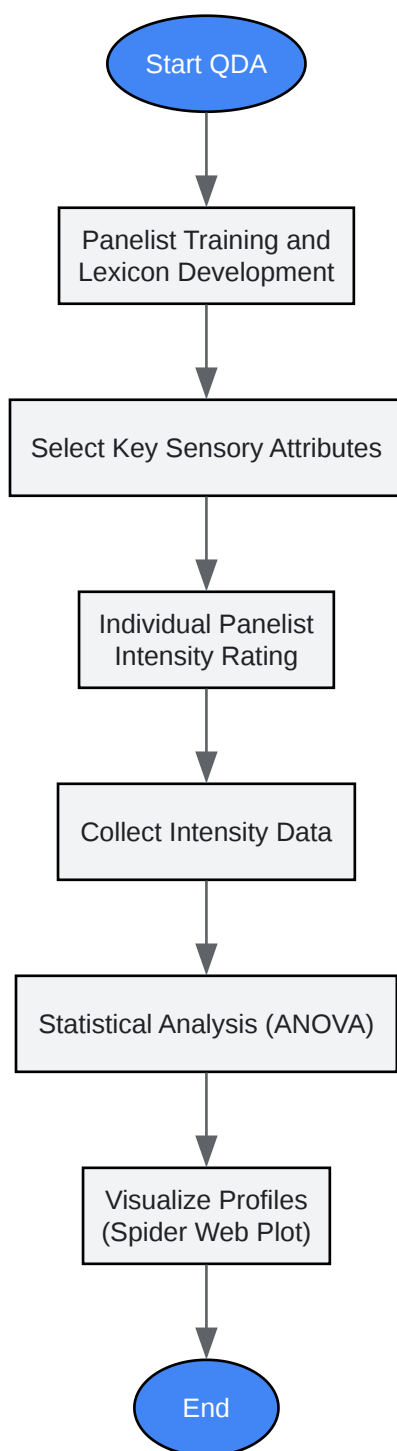
- Food product(s) with varying concentrations of **2-Heptenoic acid**.
- Reference standards for different flavor attributes (e.g., specific fruity esters, cheesy compounds).
- Sensory evaluation booths.
- A panel of 8-12 highly trained sensory panelists.
- Data collection software.

Procedure:

- Panelist Training and Lexicon Development:
 - Present the panelists with the product(s) containing **2-Heptenoic acid** and a range of reference standards.
 - Through discussion, the panel comes to a consensus on a list of descriptive terms (lexicon) for the aroma, flavor, and texture of the product. This may include terms like "fruity," "cheesy," "green," "fatty," "waxy," etc.
 - Define each attribute with a reference standard.
- Intensity Rating:
 - Panelists individually rate the intensity of each attribute for each sample on an unstructured line scale (e.g., a 15 cm line anchored with "low" and "high").
- Data Collection and Analysis:
 - Collect the intensity ratings from all panelists.

- Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attributes between samples.
- Visualize the results using spider web plots to compare the sensory profiles of different formulations.

Logical Flow for Quantitative Descriptive Analysis:



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Figure 2. Logical flow of Quantitative Descriptive Analysis.

Analytical Protocol: Quantification by GC-MS

This protocol is a general guideline for the quantification of **2-Heptenoic acid** in a food matrix using Gas Chromatography-Mass Spectrometry (GC-MS). Optimization will be required for specific food matrices.

Objective: To accurately quantify the concentration of **2-Heptenoic acid** in a food sample.

Materials and Reagents:

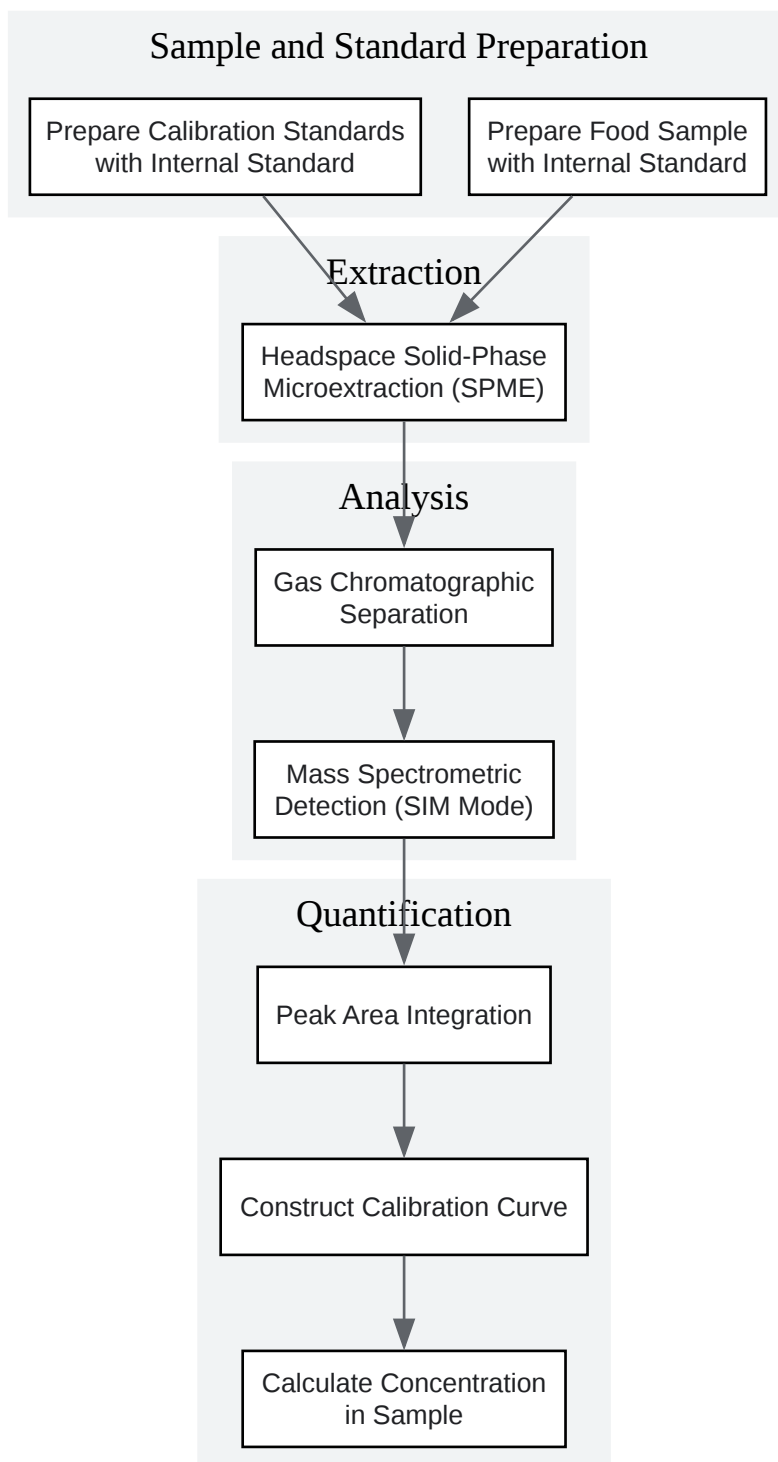
- Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
- SPME autosampler and fibers (e.g., DVB/CAR/PDMS).[\[13\]](#)
- GC column suitable for fatty acid analysis (e.g., DB-WAX, HP-5MS).[\[14\]](#)[\[15\]](#)
- **2-Heptenoic acid** standard.
- Internal standard (e.g., deuterated fatty acid or a fatty acid not present in the sample).
- Solvents (e.g., ethanol, diethyl ether, hexane).
- Sodium chloride.
- Hydrochloric acid or sodium hydroxide for pH adjustment.
- Sample vials with septa.

Procedure:

- Standard Preparation:
 - Prepare a stock solution of **2-Heptenoic acid** in a suitable solvent (e.g., ethanol).
 - Create a series of calibration standards by diluting the stock solution.
 - Spike each calibration standard with a fixed concentration of the internal standard.
- Sample Preparation (Headspace SPME):
 - Homogenize the food sample.

- Place a known amount of the homogenized sample into a headspace vial.
- Add the internal standard.
- Add sodium chloride to increase the ionic strength of the sample, which can enhance the release of volatile compounds into the headspace.
- Seal the vial and incubate at a specific temperature (e.g., 45°C) for a set time (e.g., 45 minutes) to allow for equilibration of the headspace.[\[13\]](#)
- Expose the SPME fiber to the headspace for a defined extraction time (e.g., 45 minutes).[\[13\]](#)
- GC-MS Analysis:
 - Desorb the analytes from the SPME fiber in the hot GC inlet (e.g., 250°C).[\[13\]](#)[\[15\]](#)
 - Separate the compounds on the GC column using a suitable temperature program. A possible program could be: initial temperature of 60°C for 1 min, then ramp at 10°C/min to 240°C and hold for 10 min.[\[15\]](#)[\[16\]](#)
 - The mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode for quantification, using specific ions for **2-Heptenoic acid** and the internal standard. For full scan mode, a mass range of m/z 50-600 can be used.[\[16\]](#)
- Data Analysis:
 - Integrate the peak areas for **2-Heptenoic acid** and the internal standard.
 - Calculate the ratio of the peak area of **2-Heptenoic acid** to the peak area of the internal standard.
 - Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
 - Determine the concentration of **2-Heptenoic acid** in the sample by interpolating its peak area ratio on the calibration curve.

Experimental Workflow for GC-MS Quantification:

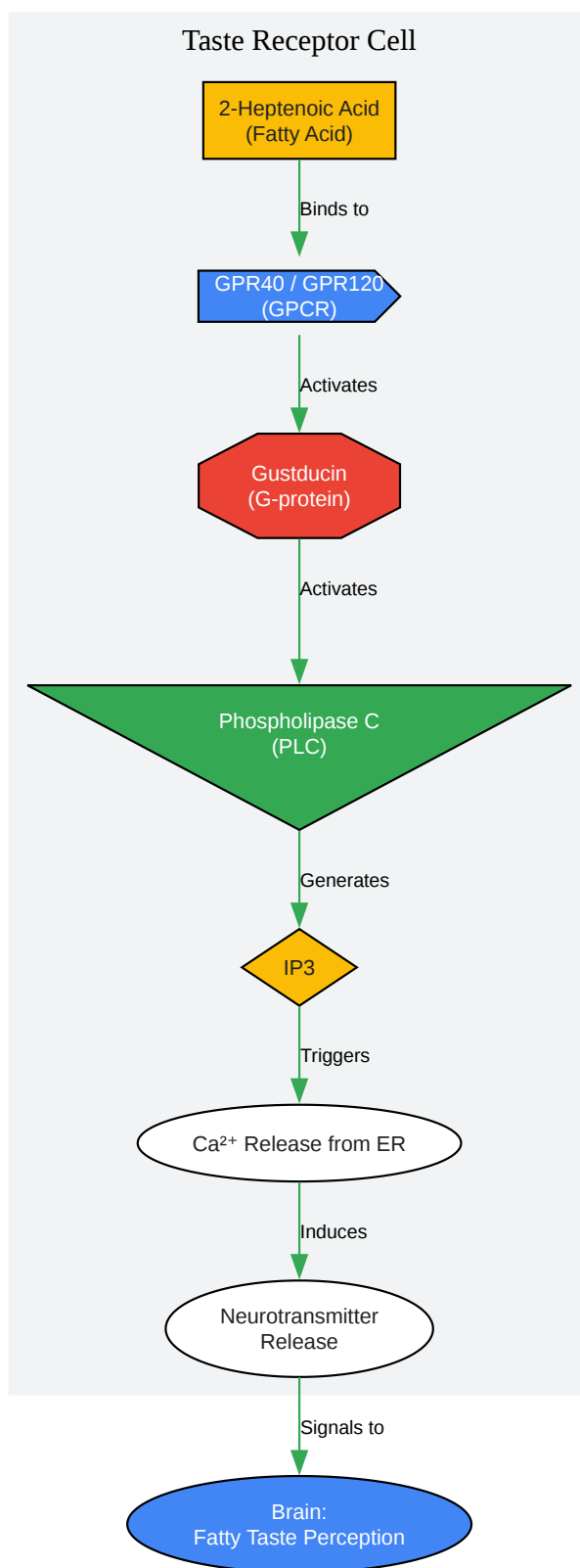
[Click to download full resolution via product page](#)**Figure 3.** Workflow for GC-MS quantification of **2-Heptenoic Acid**.

Potential Signaling Pathway in Taste Perception

The "fatty" taste perception of free fatty acids is believed to be mediated by G-protein coupled receptors (GPCRs), specifically GPR40 (also known as FFAR1) and GPR120 (FFAR4).[17][18][19][20][21] These receptors are activated by medium and long-chain fatty acids.[17][18][19][21] While direct evidence for **2-Heptenoic acid** (a medium-chain fatty acid) activating these specific receptors is not yet definitive, it is a plausible mechanism for its perception.

The proposed signaling cascade upon receptor activation involves the G-protein gustducin, leading to an increase in intracellular calcium concentration and ultimately neurotransmitter release, signaling the perception of a "fatty" taste to the brain.

Proposed Signaling Pathway for Fatty Acid Taste Perception:



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Figure 4. Proposed signaling pathway for fatty acid taste perception.

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